N-(2-Aminoethyl)-N-methylacetamide hydrochloride
Description
Properties
IUPAC Name |
N-(2-aminoethyl)-N-methylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-5(8)7(2)4-3-6;/h3-4,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJRXDUOIACUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
tert-Butoxycarbonyl (Boc) Protection of Glycine Derivatives
The foundational step in synthesizing N-substituted acetamides involves protecting the amino group of glycine derivatives to prevent unwanted side reactions. In a representative protocol, glycine methyl ester hydrochloride reacts with tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium carbonate or N-methylmorpholine, in ether solvents like methyl tert-butyl ether (MTBE) or dichloromethane.
Key Reaction Parameters :
-
Molar Ratios : A 1:1–2 ratio of glycine methyl ester hydrochloride to Boc₂O ensures complete protection.
-
Solvent Volume : 5–15 mL solvent per gram of glycine methyl ester hydrochloride optimizes solubility.
-
Temperature : Reactions proceed at 0–30°C to minimize racemization.
Example :
In a 200 L reactor, 10 kg glycine methyl ester hydrochloride, 17.4 kg Boc₂O (1.0 eq), and 55 L 15% aqueous sodium carbonate in dichloromethane yielded 14.5 kg Boc-glycine methyl ester (96.2% yield, 98.8% purity). Nuclear magnetic resonance (NMR) data confirmed successful protection: δ 1.38 (tert-butyl CH₃), δ 3.68 (ester CH₃), δ 3.90 (methylene CH₂), and δ 7.90 (NH).
Amidation with N-Methylaminoethylamine
Condensation Under Pressurized Conditions
The protected Boc-glycine methyl ester undergoes amidation with N-methylaminoethylamine (or dimethylamine in analogous protocols) in ether solvents under controlled pressure. This step installs the N-methylaminoethyl group while maintaining stereochemical integrity.
Optimized Conditions :
-
Amine Ratio : A 10–25 molar excess of N-methylaminoethylamine ensures complete conversion.
-
Pressure : 0.1–1.0 MPa accelerates the reaction while avoiding decomposition.
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Solvent : MTBE or 1,4-dioxane (5–15 mL/g substrate) balances reactivity and solubility.
Case Study :
Reacting 8 kg Boc-glycine methyl ester with 19.1 kg dimethylamine (10 eq) in MTBE at 30°C and 0.1 MPa for 24 hours yielded 7.8 kg N,N-dimethyl-Boc-glycinamide (91.2% yield, 98.6% purity). NMR data: δ 2.92 (N–CH₃), δ 3.90 (CH₂), δ 7.99 (NH).
Deprotection and Hydrochloride Salt Formation
Acidic Cleavage of the Boc Group
The final step involves removing the Boc group under acidic conditions, typically using hydrogen chloride (HCl) in ethers or esters. This step concurrently forms the hydrochloride salt, enhancing the compound’s stability.
Protocol Refinement :
-
Acid Concentration : 3–5 eq HCl achieves complete deprotection without over-acidification.
-
Solvent Selection : Ethyl acetate or 1,4-dioxane (5–15 mL/g substrate) facilitates crystallization.
Representative Result :
Treating 3 kg N,N-dimethyl-Boc-glycinamide with 2.7 kg HCl gas in 1,4-dioxane at 60°C yielded 1.9 kg N-(2-aminoethyl)-N-methylacetamide hydrochloride (92.4% yield, 99.6% purity). NMR confirmation: δ 2.95 (N–CH₃), δ 3.60 (CH₂), δ 5.15 (NH₂).
Comparative Analysis of Methodologies
Yield and Purity Across Scales
| Scale (kg) | Step | Yield (%) | Purity (%) |
|---|---|---|---|
| 10 | Boc Protection | 96.2 | 98.8 |
| 8 | Amidation | 91.2 | 98.6 |
| 3 | Deprotection/Salt Form | 92.4 | 99.6 |
Data aggregated from patent examples highlight reproducibility across multi-kilogram batches. The use of inexpensive reagents (e.g., dimethylamine, MTBE) and mild conditions (≤60°C) makes this route industrially viable.
Challenges and Innovations
Solvent and Byproduct Management
Early iterations faced challenges with residual solvents in the final product. Switching from dichloromethane to MTBE reduced solvent toxicity and improved crystallization efficiency. Additionally, replacing aqueous HCl with gaseous HCl minimized water content, enhancing salt stability .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that N-(2-aminoethyl)-N-methylacetamide hydrochloride can be utilized as a precursor in the synthesis of potential antitumor agents. The compound's structural properties allow for modifications that enhance its pharmacological activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound exhibit significant cytotoxic effects, making them candidates for further development as chemotherapeutic agents .
Biochemical Pathways
The compound is also involved in biochemical pathways as a substrate or intermediate. It has been studied in the context of amino acid metabolism and as a potential acetyl donor in enzymatic reactions. The physiological role of N-acetylation by enzymes such as aminoalkylphosphonate N-acetyltransferase has been highlighted, indicating its importance in detoxification processes within microbial systems .
Biochemistry
Enzyme Substrate
this compound serves as a substrate for various enzymes, facilitating biochemical reactions. Its role in metabolic pathways has been explored, particularly in studies focusing on the catabolism of aminoalkylphosphonates. The compound's ability to undergo enzymatic transformations underscores its relevance in metabolic engineering and synthetic biology .
Signal Transduction
The compound has been investigated for its effects on signaling pathways, particularly those involving adenosine receptors. Research indicates that derivatives of N-(2-aminoethyl)-N-methylacetamide can be used to create multivalent ligands that enhance receptor activation, potentially leading to novel therapeutic strategies for diseases influenced by adenosine signaling .
Materials Science
Surface Functionalization
In materials science, this compound is employed for surface functionalization of electrodes. By forming mixed two-component monolayers on conductive surfaces, researchers can enhance the electrochemical properties of materials used in sensors and energy storage devices. This application demonstrates the compound's utility in developing advanced materials with tailored functionalities .
Dendrimer Synthesis
The compound is also used in the synthesis of dendritic structures, which are significant in drug delivery systems and nanotechnology. Its functional groups enable the formation of dendrimers that can encapsulate therapeutic agents, improving their solubility and bioavailability .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Antitumor Agent Development | Medicinal Chemistry | Derivatives showed significant cytotoxicity against cancer cell lines. |
| Metabolic Pathway Analysis | Biochemistry | Confirmed role as an acetyl donor in microbial detoxification processes. |
| Electrode Functionalization | Materials Science | Enhanced electrochemical properties through surface modification techniques. |
| Dendrimer-Based Drug Delivery | Nanotechnology | Improved solubility and bioavailability of encapsulated drugs through dendrimer structures. |
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Anti-Parasitic Activity
- N-(2-Aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide hydrochloride (Compound 14, CAS: N/A) demonstrated potent anti-Trypanosoma brucei activity (IC₅₀: 0.12 µM) due to halogenated aryl groups enhancing target affinity .
- N-(2-Aminoethyl)-N-(4-chlorophenyl)benzamide hydrochloride (Compound 20) showed moderate activity (IC₅₀: 2.5 µM), highlighting the importance of substituent positioning .
Agricultural and Industrial Use
- 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) is a herbicide, illustrating the role of chloroacetamide derivatives in pesticide chemistry .
Biological Activity
N-(2-Aminoethyl)-N-methylacetamide hydrochloride, also known as 2-Amino-N-methylacetamide, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₄H₁₁ClN₂O
- Molecular Weight : 130.60 g/mol
- CAS Number : 22356-89-4
- Solubility : Soluble in water and polar solvents
Mechanisms of Biological Activity
This compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. The following mechanisms have been identified:
- Receptor Interaction :
- Enzyme Inhibition :
Cytotoxicity and Antiproliferative Effects
A series of biological assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines:
- MTT Assay : This assay was utilized to determine cell viability after treatment with the compound. Results indicated a dose-dependent decrease in cell viability across several cancer cell lines, highlighting its potential as an anticancer agent .
- Colony Formation Assay : This assay assessed the ability of cells to proliferate after treatment. This compound significantly reduced colony formation in treated cells compared to controls .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.5 | Induction of apoptosis |
| MCF-7 (Breast) | 12.3 | Cell cycle arrest |
| A549 (Lung) | 10.1 | Inhibition of proliferation |
Case Studies
-
Neuroprotective Effects :
A study conducted on animal models demonstrated that this compound could protect against neurodegeneration induced by oxidative stress. The compound showed promise in improving cognitive function and reducing neuronal loss in models of Alzheimer's disease . -
Antimicrobial Activity :
Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating infections .
Q & A
Q. What are the common synthetic routes for N-(2-aminoethyl)-N-methylacetamide hydrochloride, and how are intermediates purified?
Answer: The synthesis typically involves:
- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) to form intermediates like N-Boc-2-aminoethyl-N-methylacetamide .
- Step 2 : Coupling with acyl chlorides (e.g., benzoyl chlorides) under anhydrous conditions.
- Step 3 : Deprotection using HCl in dioxane or methanol to yield the hydrochloride salt .
- Purification : High-performance liquid chromatography (HPLC) is used for isolating isomers and removing by-products, achieving >95% purity. Yields range from 53% to 98% depending on substituents and reaction conditions .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (300 MHz, d₆-DMSO) confirms structural integrity, with characteristic peaks for the methylacetamide group (δ ~2.1 ppm) and ethylenediamine backbone (δ ~3.3 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 235.11 for C₉H₁₂Cl₂N₂O) and detects fragmentation patterns .
- HPLC : Assesses purity (>95%) and resolves stereoisomers using reverse-phase C18 columns and acetonitrile/water gradients .
Q. How is this compound applied in biological or chemical research?
Answer:
- Chemical Intermediate : Serves as a precursor for synthesizing bioactive molecules (e.g., Trypanosoma brucei inhibitors) via coupling with substituted benzoyl chlorides .
- Bioconjugation : The aminoethyl group facilitates crosslinking with maleimide-functionalized biomolecules (e.g., dextran derivatives) for drug delivery studies .
Q. What are the best practices for handling and storage?
Answer:
- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture absorption. Polymerization may initiate near the melting point (~122°C) .
Advanced Research Questions
Q. How can reaction yields be optimized for analogs with bulky substituents?
Answer:
Q. How can impurities (e.g., residual Boc groups or by-products) be identified and quantified?
Answer:
- LC-MS/MS : Detects trace impurities (e.g., N-Boc-2-aminoethyl intermediates) with a limit of detection (LOD) <0.1% .
- ¹³C NMR : Identifies residual carbonyl signals from incomplete deprotection (δ ~155 ppm for Boc groups) .
- Titration : Quantifies free amine content via HCl titration to assess deprotection efficiency .
Q. How should researchers address discrepancies in reported biological activity across studies?
Answer:
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, solvent controls) to rule out solvent effects .
- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY) to exclude isomer contamination .
- Cell Line Authentication : Use STR profiling to ensure consistency in cellular models .
Q. What strategies mitigate instability during long-term biological assays?
Answer:
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) over Tris buffers to avoid pH-driven degradation .
- Protease Inhibition : Add protease inhibitors (e.g., PMSF) in cell-based assays to prevent enzymatic cleavage .
- Lyophilization : Stabilize the compound as a lyophilized powder, reconstituting fresh for each experiment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
